![molecular formula C14H12O2S B4753715 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B4753715.png)
2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione
Overview
Description
2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione is a heterocyclic compound that features a unique fusion of furan and chromene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction using lipase (Mucor miehei) in ionic liquids as a catalyst has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of furochromenes can exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of furochromene derivatives, including 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Materials Science
In materials science, this compound is explored for its role in organic electronics. Its ability to act as an organic semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Study: Organic Electronics
Research conducted on the incorporation of furochromenes into OLEDs showed enhanced efficiency and stability compared to traditional materials. This advancement highlights the compound's potential in the development of next-generation electronic devices.
Chemical Synthesis
The compound serves as an important intermediate in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as oxidation and substitution reactions.
Reaction Pathways
- Oxidation : this compound can be oxidized to yield sulfoxides or sulfones.
- Substitution : The compound can undergo electrophilic substitution reactions at its aromatic rings, allowing for the introduction of various functional groups.
Biological Studies
The biological activities of this compound have been investigated extensively. Its potential as an antimicrobial agent has been a focal point of research.
Case Study: Antimicrobial Properties
In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. This property positions it as a candidate for developing new antimicrobial agents amid rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
- 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
- 7H-Furo 3,2-gbenzopyran-7-one
Uniqueness
2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a furochromene core with three methyl groups at positions 2, 3, and 5 and a thione functional group at position 7. The compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H12OS |
Molecular Weight | 220.30 g/mol |
CAS Number | Not specified |
Anticancer Properties
Recent studies have shown that derivatives of furochromene compounds exhibit selective inhibition against specific isoforms of human carbonic anhydrases (CAs), particularly CA IX and CA XII. These isoforms are often overexpressed in tumors and are associated with cancer progression. Research indicates that modifications to the furochromene scaffold can enhance selectivity and potency against these targets.
Case Study:
A study synthesized various furochromene derivatives and assessed their inhibitory effects on tumor-associated CAs. The most potent compound demonstrated Ki values of 0.46 mM for CA IX and 0.80 mM for CA XII, indicating significant anticancer potential compared to standard inhibitors .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary in vitro assays suggest that the compound exhibits activity against a range of pathogenic bacteria and fungi.
Research Findings:
- Antibacterial Activity: The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL.
- Antifungal Activity: In vitro studies demonstrated effectiveness against common fungal pathogens, although specific MIC values were not disclosed in the available literature.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound likely interacts with carbonic anhydrases by binding to their active sites, thereby inhibiting their function and disrupting tumor growth.
- Antimicrobial Mechanisms: The exact mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Data Summary Table
Properties
IUPAC Name |
2,3,5-trimethylfuro[3,2-g]chromene-7-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-7-4-14(17)16-12-6-13-11(5-10(7)12)8(2)9(3)15-13/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGCMUCJSZUKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)OC2=CC3=C(C=C12)C(=C(O3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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